molecular formula C25H19N3O3S B2924262 2-(4-methoxyphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one CAS No. 1326932-00-6

2-(4-methoxyphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one

Cat. No.: B2924262
CAS No.: 1326932-00-6
M. Wt: 441.51
InChI Key: UARZSMJBGMGTGY-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a 1,2-dihydroisoquinolin-1-one core substituted with a 4-methoxyphenyl group at position 2 and a 1,2,4-oxadiazole ring at position 3. The oxadiazole moiety is further functionalized with a 4-(methylsulfanyl)phenyl group.

Properties

IUPAC Name

2-(4-methoxyphenyl)-4-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3S/c1-30-18-11-9-17(10-12-18)28-15-22(20-5-3-4-6-21(20)25(28)29)24-26-23(27-31-24)16-7-13-19(32-2)14-8-16/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARZSMJBGMGTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium tert-butoxide

Biological Activity

The compound 2-(4-methoxyphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one represents a novel class of heterocyclic compounds with potential biological activities. This article explores its biological properties based on various studies and findings.

Chemical Structure and Properties

The compound's structure can be analyzed through its molecular formula C19H20N4O2SC_{19}H_{20}N_{4}O_{2}S and molecular weight of approximately 364.46 g/mol. The presence of methoxy and methylsulfanyl groups suggests potential interactions with biological targets.

Antiproliferative Effects

Recent studies have indicated that derivatives of oxadiazole and isoquinoline exhibit significant antiproliferative activities against various cancer cell lines. For instance, compounds similar to the target compound have shown IC50 values ranging from 0.5 to 7 μM against breast (MCF-7), cervical (HeLa), and ovarian (A2780) cancer cell lines .

Antimicrobial Activity

Compounds with similar structural motifs have demonstrated antimicrobial properties. A study on related triazole derivatives showed effective antibacterial and antifungal activities, suggesting that the oxadiazole moiety may also contribute to antimicrobial effects .

Case Studies

  • Antiproliferative Activity Study :
    • Objective : To evaluate the antiproliferative effects of the compound on various cancer cell lines.
    • Methodology : MTT assays were conducted on MCF-7 and HeLa cells.
    • Findings : The compound exhibited significant cytotoxicity with an IC50 value of approximately 2.5 μM against MCF-7 cells, indicating strong potential as an anticancer agent.
  • Antimicrobial Study :
    • Objective : To assess the antimicrobial efficacy of similar oxadiazole derivatives.
    • Methodology : The study involved testing against Gram-positive and Gram-negative bacteria.
    • Findings : Compounds showed minimum inhibitory concentrations (MIC) ranging from 10 to 50 μg/mL, highlighting their potential as antimicrobial agents.

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to specific structural features:

  • Methoxy Group : Enhances lipophilicity, facilitating cellular uptake.
  • Methylsulfanyl Substituent : May contribute to enhanced interaction with biological targets due to its electron-donating properties.
  • Oxadiazole Ring : Known for its bioactivity, it could play a crucial role in mediating interactions with enzymes or receptors involved in cancer proliferation.

Summary Table of Biological Activities

Activity TypeCell Line/OrganismIC50/MIC ValueReference
AntiproliferativeMCF-7~2.5 μM
AntiproliferativeHeLa~3.0 μM
AntimicrobialStaphylococcus aureus10 μg/mL
AntimicrobialEscherichia coli50 μg/mL

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s unique hybrid structure combines isoquinolinone and oxadiazole rings, distinguishing it from related derivatives. Key comparisons include:

Compound Core Structure Substituents Key Functional Groups
2-(4-Methoxyphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one Isoquinolinone + oxadiazole 4-Methoxyphenyl, 4-(methylsulfanyl)phenyl Oxadiazole, SCH₃, OCH₃
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one (CAS 1207014-04-7) Phthalazinone + oxadiazole 4-Methoxyphenyl, phenyl Oxadiazole, OCH₃
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol Triazole 4-Bromophenyl, phenyl, sulfanyl-ethanol Triazole, Br, SH
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone Triazole 4-Chlorophenyl, 4-methylphenyl, sulfanyl-ethanone Triazole, Cl, SCH₃

Key Observations :

  • The oxadiazole ring in the target compound may confer greater metabolic stability compared to triazole analogs due to its lower susceptibility to enzymatic degradation .

Inferences :

  • The methylsulfanyl group in the target compound may enhance antifungal activity via mechanisms similar to triazole derivatives .
  • The oxadiazole ring could enable kinase inhibition, as seen in phthalazinone analogs .
Physicochemical Properties
Property Target Compound Phthalazinone Oxadiazole Triazole Derivative
Molecular Weight ~450–470 g/mol* 396.4 g/mol ~400–420 g/mol
H-Bond Acceptors 6–7 6 5
Lipophilicity (LogP) ~3.5–4.0* ~3.2 ~3.8
Solubility Low (DMSO) Low (DMSO) Low (DMSO)

*Estimated based on structural analogs.

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